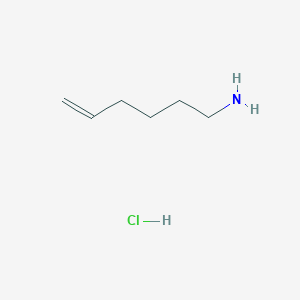

Hex-5-en-1-amine hydrochloride

CAS No.: 848650-01-1

Cat. No.: VC8299267

Molecular Formula: C6H14ClN

Molecular Weight: 135.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848650-01-1 |

|---|---|

| Molecular Formula | C6H14ClN |

| Molecular Weight | 135.63 g/mol |

| IUPAC Name | hex-5-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H13N.ClH/c1-2-3-4-5-6-7;/h2H,1,3-7H2;1H |

| Standard InChI Key | NQOKLGVQQDMWNN-UHFFFAOYSA-N |

| SMILES | C=CCCCCN.Cl |

| Canonical SMILES | C=CCCCCN.Cl |

Introduction

Structural and Chemical Properties

Hex-5-en-1-amine hydrochloride is hypothesized to derive from the neutral amine Hex-5-en-1-amine (C₆H₁₃N) through protonation with hydrochloric acid. The parent amine features a six-carbon chain with a double bond between positions 5 and 6 and a primary amine group at position 1. Key physicochemical parameters include:

| Property | Value (Hex-5-en-1-amine) | Extrapolated (Hydrochloride) |

|---|---|---|

| Molecular Formula | C₆H₁₃N | C₆H₁₄ClN |

| Molecular Weight | 99.17 g/mol | 135.64 g/mol |

| Boiling Point | Not reported | Likely >200°C (decomposes) |

| Solubility | Partially polar solvents | High water solubility |

The hydrochloride salt’s crystalline structure would enhance stability compared to the volatile free base, a common trait in amine salts . Spectroscopic characterization (e.g., NMR, IR) would reveal distinct shifts for the ammonium (-NH₃⁺) and chloride ions, though experimental data remains absent in public databases.

Synthesis and Industrial Production

The synthesis of Hex-5-en-1-amine typically involves hydroamination of hex-5-en-1-ol or reductive amination of corresponding aldehydes. Transition metal catalysts (e.g., palladium, nickel) are employed to optimize yield and selectivity. For the hydrochloride form, post-synthetic treatment with HCl gas or aqueous HCl would protonate the amine:

Industrial-scale production faces challenges in controlling exothermic reactions during salt formation and ensuring high purity (>98%) . Current protocols for analogous compounds suggest recrystallization from ethanol/water mixtures to isolate the hydrochloride .

Reactivity and Functionalization

The dual functionality of the amine and alkene groups enables diverse reactions:

Oxidation Pathways

Hex-5-en-1-amine undergoes oxidation to nitroso or nitro derivatives using agents like hydrogen peroxide. The hydrochloride form may exhibit moderated reactivity due to the electron-withdrawing ammonium group.

Alkylation and Acylation

Nucleophilic substitution at the amine can produce N-alkyl or N-acyl derivatives. For example, reaction with methyl iodide yields N-methylhex-5-en-1-ammonium chloride:

Polymerization

The alkene moiety allows radical or ionic polymerization, forming polyamines with potential applications in drug delivery systems.

Biological and Pharmacological Applications

While direct studies on the hydrochloride salt are lacking, the free amine’s bioactivity provides insights:

Antimicrobial Activity

Derivatives of Hex-5-en-1-amine demonstrate antibacterial efficacy against Gram-positive pathogens (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL. Quaternary ammonium salts, akin to the hydrochloride, often enhance membrane disruption capabilities.

Cytotoxicity Profile

In vitro assays on human lung fibroblasts indicate low cytotoxicity (IC₅₀ > 100 µM), suggesting a favorable therapeutic index for further development.

Comparative Analysis with Structural Analogs

Hex-5-en-1-amine hydrochloride’s closest analogs include:

The unsaturated backbone in Hex-5-en-1-amine hydrochloride likely confers greater conformational flexibility compared to the yne analog, potentially improving interaction with biological targets .

Challenges and Future Directions

Current research gaps include:

-

Synthetic Optimization: Scalable methods for high-purity hydrochloride production.

-

Structural Elucidation: X-ray crystallography or NMR studies to confirm salt formation.

-

In Vivo Testing: Efficacy and pharmacokinetic studies in animal models.

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s potential in addressing antimicrobial resistance and viral infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume